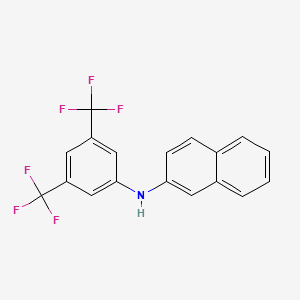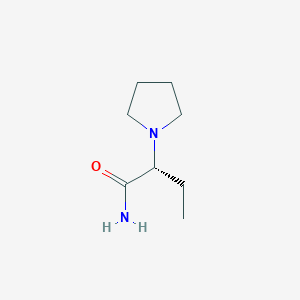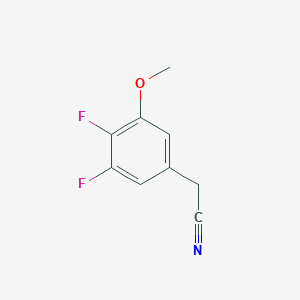
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a synthetic organic compound commonly used in peptide synthesis. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups, which help in stabilizing the molecule during various chemical reactions. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with L-glutamic acid, which serves as the backbone for the compound.
Protection of Amino Groups: The amino groups of L-glutamic acid are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the Oxo Group: The carboxyl group of the protected L-glutamic acid is then converted into an oxo group through oxidation. This can be done using reagents like Dess-Martin periodinane or Swern oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-glutamic acid are reacted with Boc2O under controlled conditions to ensure complete protection of the amino groups.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino groups.
Peptide Bond Formation: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments. This is usually facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling Reagents: DCC, EDC, and hydroxybenzotriazole (HOBt) for peptide bond formation.
Major Products
The major products formed from these reactions include deprotected amino acids and peptides, which can be further utilized in various biochemical applications.
Applications De Recherche Scientifique
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block for creating complex peptide chains.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other molecules, such as fluorescent dyes or drugs, for imaging and therapeutic purposes.
Drug Development: It plays a role in the development of peptide-based drugs, which are used to treat various diseases, including cancer and metabolic disorders.
Mécanisme D'action
The mechanism of action of (S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, enabling the synthesis of peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-glutamic acid: Similar in structure but lacks the oxo group.
N-Boc-L-aspartic acid: Another Boc-protected amino acid with a similar role in peptide synthesis.
Uniqueness
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is unique due to the presence of both Boc-protected amino groups and an oxo group, making it a versatile intermediate in organic synthesis. Its dual protection allows for selective deprotection and functionalization, which is advantageous in the stepwise synthesis of complex molecules.
This compound’s versatility and stability make it a valuable tool in the fields of organic chemistry, biochemistry, and pharmaceutical research.
Propriétés
Formule moléculaire |
C15H26N2O7 |
|---|---|
Poids moléculaire |
346.38 g/mol |
Nom IUPAC |
(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N2O7/c1-14(2,3)23-12(21)16-9(11(19)20)7-8-10(18)17-13(22)24-15(4,5)6/h9H,7-8H2,1-6H3,(H,16,21)(H,19,20)(H,17,18,22)/t9-/m0/s1 |
Clé InChI |
IPHUFARLHDRPLC-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)NC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


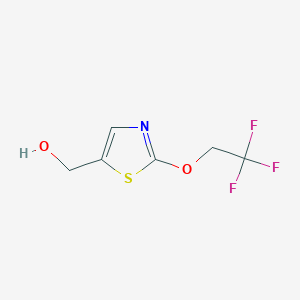
![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
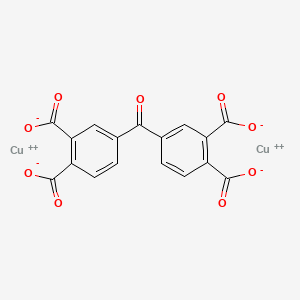
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)
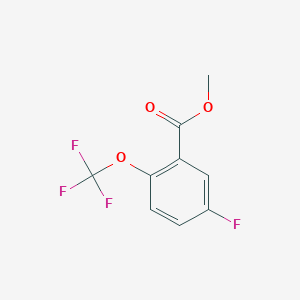
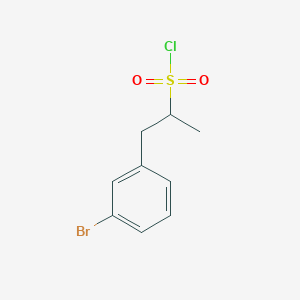
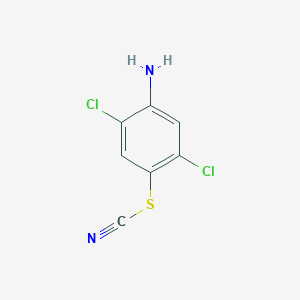
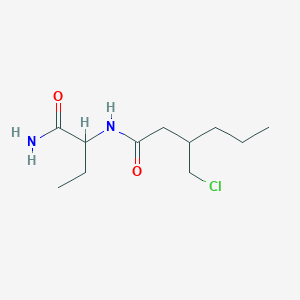

![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
